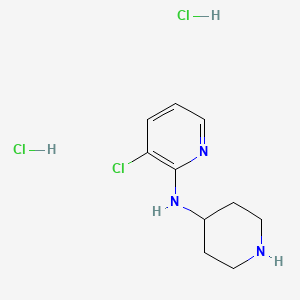![molecular formula C11H16N2O B1474211 (1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1932169-98-6](/img/structure/B1474211.png)
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol
Overview
Description
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol, also known as 2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol, is an organic compound that is used in a variety of scientific research applications. It is a versatile synthetic intermediate that can be used in the synthesis of a wide range of compounds. This compound is used in the synthesis of biologically active molecules, such as antibiotics, antiviral agents, and anti-inflammatory agents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Furthermore, this compound has been used in the development of new materials and catalysts.
Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry, displaying a wide range of biological activities including antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. These derivatives are explored for their potential in treating various diseases due to their diverse biological activities and roles in chemosensing applications. Pyridine and its derivatives serve as essential components in developing new therapeutic agents, highlighting their importance across pharmaceutical and biomedical fields (Abu-Taweel et al., 2022).
Heterocyclic Amines and Antimicrobial Activity
Heterocyclic aromatic amines (HAAs) generated in food during cooking processes have been studied for their potential carcinogenic effects. Research into the mechanisms of formation and mitigation strategies for HAAs aims to understand their impact on human health better and develop ways to reduce exposure through dietary adjustments. These studies underscore the importance of monitoring HAAs in food and the ongoing need for research into their health impacts (Chen et al., 2020).
Antiviral Activities of Pyridine Derivatives
Pyridine-based compounds have been reviewed for their antiviral properties, covering research from 2000 to 2020. These derivatives have shown promising activity against various viruses, including HIV, HCV, HBV, RSV, and CMV, through different mechanisms such as inhibition of viral enzymes and replication processes. This comprehensive review suggests that pyridine derivatives could serve as potent antiviral agents, warranting further investigation and development in this area (Alizadeh & Ebrahimzadeh, 2021).
properties
IUPAC Name |
(1R,2R)-2-(pyridin-2-ylmethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-6-3-5-10(11)13-8-9-4-1-2-7-12-9/h1-2,4,7,10-11,13-14H,3,5-6,8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVRQIPOTVYBU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



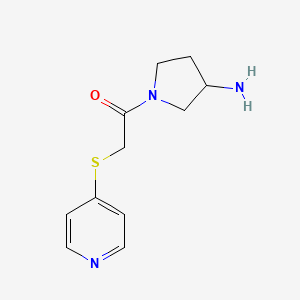

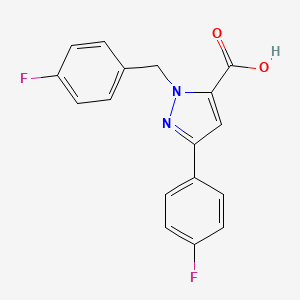
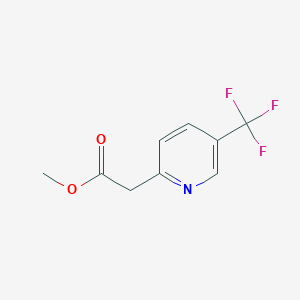
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
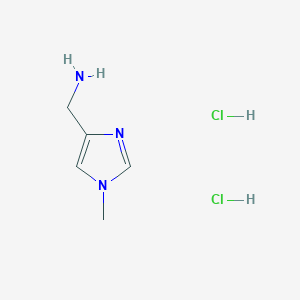
![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)
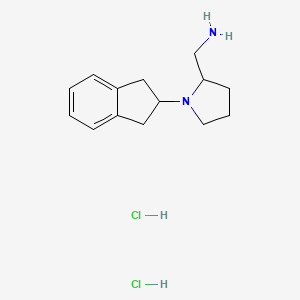

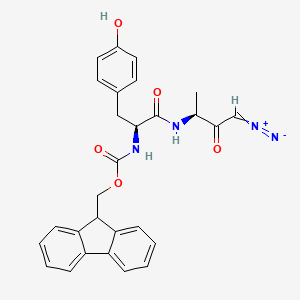
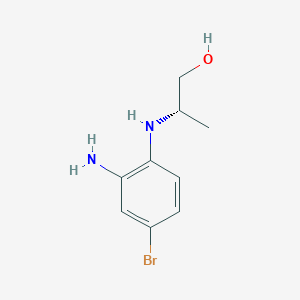
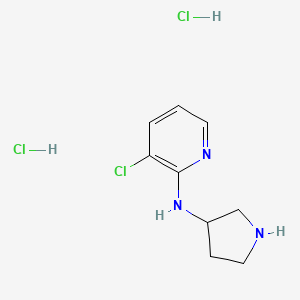
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)
